
Benzene, 1,1'-(2,4-diiodo-1-butenylidene)bis[4-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1,1’-(2,4-diiodo-1-butenylidene)bis[4-methoxy-] is a complex organic compound characterized by the presence of benzene rings substituted with iodine and methoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-(2,4-diiodo-1-butenylidene)bis[4-methoxy-] typically involves the reaction of 1,4-diiodobenzene with appropriate methoxy-substituted benzene derivatives under controlled conditions. The reaction may require the use of catalysts and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, 1,1’-(2,4-diiodo-1-butenylidene)bis[4-methoxy-] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of deiodinated or demethoxylated products.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce simpler aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Benzene, 1,1’-(2,4-diiodo-1-butenylidene)bis[4-methoxy-] has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of Benzene, 1,1’-(2,4-diiodo-1-butenylidene)bis[4-methoxy-] involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structural features allow it to bind to specific sites, modulating biological pathways and exerting its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene, 1,1’-(1-butenylidene)bis-: Similar in structure but lacks the iodine and methoxy substitutions.
1,4-Diiodobenzene: Contains iodine atoms but lacks the butenylidene and methoxy groups.
Benzene, 1,1’-(2,4-diiodo-1-butenylidene)bis[4-chloro-]: Similar structure with chlorine substitutions instead of methoxy groups.
Uniqueness
Benzene, 1,1’-(2,4-diiodo-1-butenylidene)bis[4-methoxy-] is unique due to its specific combination of iodine and methoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
698389-62-7 |
|---|---|
Molekularformel |
C18H18I2O2 |
Molekulargewicht |
520.1 g/mol |
IUPAC-Name |
1-[2,4-diiodo-1-(4-methoxyphenyl)but-1-enyl]-4-methoxybenzene |
InChI |
InChI=1S/C18H18I2O2/c1-21-15-7-3-13(4-8-15)18(17(20)11-12-19)14-5-9-16(22-2)10-6-14/h3-10H,11-12H2,1-2H3 |
InChI-Schlüssel |
ZSMORTHPHJBVCB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=C(CCI)I)C2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-1-[3-(methylsulfanyl)phenyl]-2-(morpholin-4-yl)propan-1-one](/img/structure/B12529424.png)
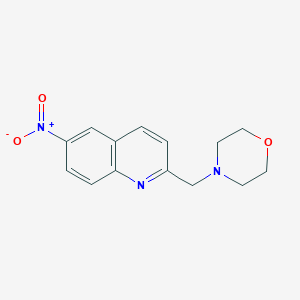
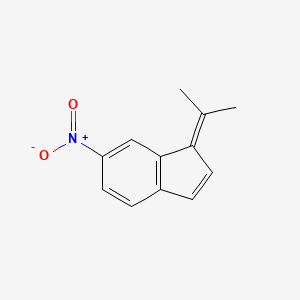
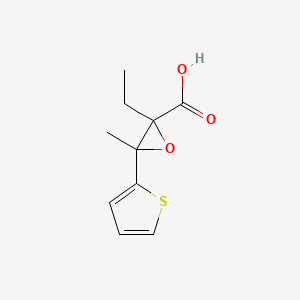

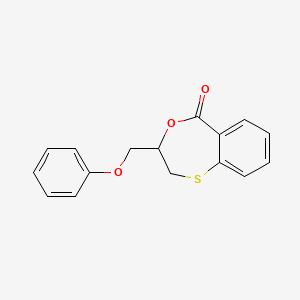
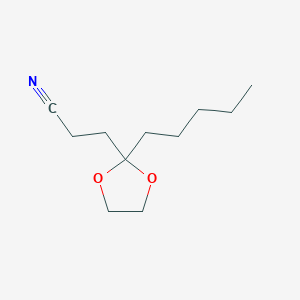
![Phenol, 4-[4,5-bis(4-hydroxyphenyl)-1H-imidazol-2-yl]-3,5-dichloro-](/img/structure/B12529477.png)
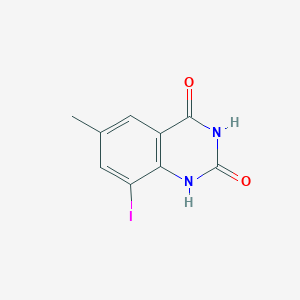
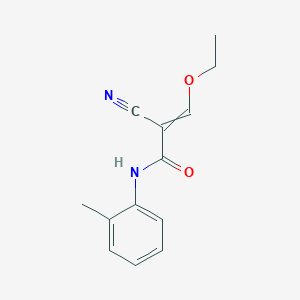

![Cyclohexanone, 3,3'-[1,2-ethanediylbis(thio)]bis-](/img/structure/B12529496.png)
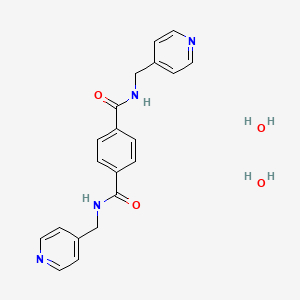
![2-(4'-Fluoro-[1,1'-biphenyl]-2-yl)pyrimidine](/img/structure/B12529515.png)
